2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-3-4-14(2)15(11-13)12-29-21-22-18-9-10-28-19(18)20(25)23(21)16-5-7-17(8-6-16)24(26)27/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIDWVKMSGMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenylmethyl Group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core using 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Nitration of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural characteristics. Research indicates that thieno[3,2-d]pyrimidines exhibit various biological activities including:
- Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against leukemia and solid tumors by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the nitrophenyl group has been linked to enhanced antimicrobial activity. Research suggests that modifications to the thieno[3,2-d]pyrimidine scaffold can lead to compounds with significant antibacterial and antifungal properties.
The biological activity of this compound has been investigated in various contexts:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. For example, it could inhibit kinases or other targets pivotal in signaling pathways.
- Cellular Mechanisms : Research into its effects on cellular mechanisms such as apoptosis and cell cycle regulation is ongoing. Preliminary studies indicate that it may affect pathways like ERK/MAPK signaling.
Material Science
In addition to biological applications, this compound's unique properties make it suitable for material science:
- Polymer Development : The incorporation of thieno[3,2-d]pyrimidine derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
- Coatings and Films : Its potential use in coatings for electronic devices or protective films is under exploration due to its chemical stability and ability to form thin films.
Case Studies and Research Findings
Several studies have documented the applications of thieno[3,2-d]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to the inhibition of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. The compound may also interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related thienopyrimidinone derivatives and their key properties:
Abbreviations : DMP = dimethylphenyl, NP = nitrophenyl, Me = methyl, Bz = benzyl, Cl = chloro, MeO = methoxy.
Physicochemical Properties
- Melting Points : The nitro-substituted analogue in has a high melting point (223–225°C), attributed to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . Methyl or chloro substituents () likely reduce melting points due to decreased polarity.
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity through synthesis methods, evaluation of pharmacological effects, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions including cyclization and substitution reactions. For the compound , methods such as the three-component reaction (G-3CR) followed by heterocyclization have been employed to achieve the desired structure. The incorporation of a sulfanyl group and a nitrophenyl moiety is significant for enhancing biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antitumor properties. For instance:
- MTT Assay Results : Compounds similar to the target compound were evaluated for their inhibitory effects on various cancer cell lines. In particular, derivatives showed significant inhibition against HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines with IC50 values often in the micromolar range .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in tumor proliferation:
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Some thieno[3,2-d]pyrimidine derivatives were found to inhibit 17β-HSD enzymes, which are crucial in steroid metabolism and have implications in hormone-dependent cancers. Moderate inhibition was observed with certain derivatives showing up to 36% inhibition at 1 μM concentration .
Case Studies
- Antitumor Efficacy Study : A study involving a series of thieno[3,2-d]pyrimidine derivatives indicated that compounds with similar structures to our target exhibited significant apoptosis induction in lymphoma cell lines (SU-DHL-6) with IC50 values as low as 0.55 μM . This suggests a strong potential for further development as antitumor agents.
- Biological Evaluation Against Pathogens : Another investigation into thiazole derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that modifications to the thieno[3,2-d]pyrimidine scaffold could yield promising antimicrobial candidates .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of the sulfanyl group and nitrophenyl substitution has been correlated with enhanced bioactivity. Variations in these groups can lead to significant changes in potency against target enzymes or cancer cells.
- Conformational Analysis : Studies suggest that specific conformations of thieno[3,2-d]pyrimidine compounds are more favorable for enzyme binding and activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic reactions. Key steps include the formation of the thieno-pyrimidinone core via cyclization, followed by sulfanyl and aryl group substitutions. Optimize yields by:
- Temperature control : Maintain precise reaction temperatures (e.g., 80–100°C for cyclization) to avoid side products .
- Catalyst selection : Use Pd-based catalysts for cross-coupling reactions involving nitrophenyl groups .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions.
- Data Table :
| Reaction Step | Yield (%) | Key Parameters |
|---|---|---|
| Cyclization | 45–55 | 90°C, 12 hrs |
| Sulfanyl substitution | 60–70 | DMF, K₂CO₃, 24 hrs |
| Nitrophenyl coupling | 50–60 | Pd(OAc)₂, 100°C |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve crystal structures to confirm the thieno-pyrimidinone scaffold and substituent positions .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., 4-nitrophenyl protons at δ 8.2–8.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 450–460) .
Q. What solvent systems are recommended for solubility studies of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrophobic thieno-pyrimidinone core. For biological assays, use DMSO stocks diluted in PBS (≤0.1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl group in this compound under oxidative conditions?
- Methodological Answer : The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide/sulfone derivatives. Investigate using:
- Kinetic studies : Monitor reaction progress via HPLC under varying O₂ concentrations .
- DFT calculations : Model electron density around the sulfur atom to predict oxidation pathways .
Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties and bioactivity?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, enhancing electrophilicity. Characterize via:
- Cyclic voltammetry : Measure reduction potentials to assess nitro group stability .
- SAR studies : Compare bioactivity (e.g., enzyme inhibition) with analogs bearing electron-donating groups (e.g., methoxy) .
Q. What environmental fate and toxicity risks are associated with this compound?
- Methodological Answer : Design long-term ecotoxicological studies:
- Partitioning analysis : Measure log P values to assess bioaccumulation potential .
- Ames test : Evaluate mutagenicity using Salmonella strains .
- Data Table :
| Parameter | Value/Risk Level | Method |
|---|---|---|
| Log P (octanol-water) | 3.2–3.5 | OECD 117 |
| EC₅₀ (Daphnia magna) | >10 mg/L | OECD 202 |
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) .
- Binding affinity validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution). Address by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
